(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

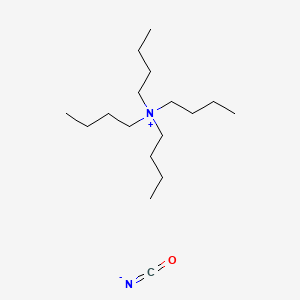

(R-(R,S))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide**, commonly referred to as DDAB , is a quaternary ammonium compound . It belongs to the class of cationic surfactants and is widely used in various applications due to its amphiphilic nature. DDAB consists of a hydrophobic alkyl chain (dodecyl group) and a positively charged quaternary ammonium head group.

Synthesis Analysis

DDAB can be synthesized through quaternization of dodecylamine with alpha-methylphenacyl bromide . The reaction involves the substitution of a bromide ion for the amine hydrogen, resulting in the formation of the quaternary ammonium salt. The synthetic route may vary slightly depending on the specific conditions and reagents used.

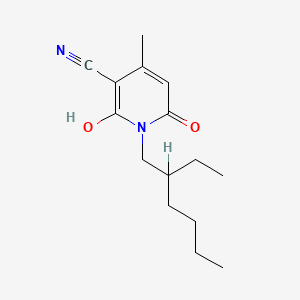

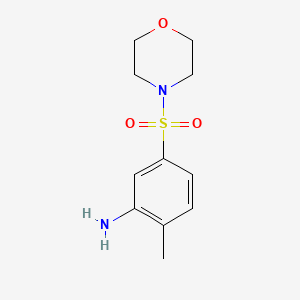

Molecular Structure Analysis

The molecular structure of DDAB comprises the following components:

- Dodecyl Chain : A long hydrophobic alkyl tail (12 carbon atoms) that provides surfactant properties.

- Quaternary Ammonium Head Group : Consists of a positively charged nitrogen atom (quaternary ammonium) attached to the alpha-methylphenacyl moiety.

Chemical Reactions Analysis

DDAB participates in various chemical reactions:

- Micelle Formation : In aqueous solutions, DDAB molecules self-assemble into micelles due to their amphiphilic nature. The hydrophobic tails aggregate in the core, while the charged head groups face outward.

- Emulsification : DDAB acts as an emulsifier, stabilizing oil-in-water emulsions by reducing interfacial tension.

- Antimicrobial Activity : The cationic nature of DDAB allows it to disrupt microbial cell membranes, making it effective as a disinfectant and preservative.

Physical And Chemical Properties Analysis

- Physical State : DDAB is a white crystalline solid.

- Solubility : Soluble in water, ethanol, and other polar solvents.

- Melting Point : Typically around 70-75°C.

- Surface Activity : Exhibits surface tension reduction and foaming properties.

Safety And Hazards

- Toxicity : DDAB is generally considered low in toxicity, but prolonged exposure can cause skin and eye irritation.

- Environmental Impact : As a surfactant, DDAB may persist in aquatic environments and affect aquatic organisms.

Orientations Futures

Research on DDAB continues to explore:

- Biomedical Applications : DDAB-based formulations for drug delivery, gene therapy, and antimicrobial agents.

- Environmental Impact : Sustainable surfactants with reduced environmental impact.

Propriétés

Numéro CAS |

57155-63-2 |

|---|---|

Nom du produit |

(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide |

Formule moléculaire |

C23H40BrNO |

Poids moléculaire |

426.5 g/mol |

Nom IUPAC |

dodecyl-dimethyl-[(2R)-1-oxo-1-phenylpropan-2-yl]azanium;bromide |

InChI |

InChI=1S/C23H40NO.BrH/c1-5-6-7-8-9-10-11-12-13-17-20-24(3,4)21(2)23(25)22-18-15-14-16-19-22;/h14-16,18-19,21H,5-13,17,20H2,1-4H3;1H/q+1;/p-1/t21-;/m1./s1 |

Clé InChI |

BWLHHTQHGKWCGX-ZMBIFBSDSA-M |

SMILES isomérique |

CCCCCCCCCCCC[N+](C)(C)[C@H](C)C(=O)C1=CC=CC=C1.[Br-] |

SMILES |

CCCCCCCCCCCC[N+](C)(C)C(C)C(=O)C1=CC=CC=C1.[Br-] |

SMILES canonique |

CCCCCCCCCCCC[N+](C)(C)C(C)C(=O)C1=CC=CC=C1.[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1599161.png)